molecular formula C18H21NO B056265 1-Benzyl-4-phenylpiperidin-4-ol CAS No. 63843-83-4

1-Benzyl-4-phenylpiperidin-4-ol

Cat. No.: B056265
CAS No.: 63843-83-4
M. Wt: 267.4 g/mol
InChI Key: FCLMXEAPEVBCKQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidin-4-ol (CAS: 63843-83-4) is a piperidine derivative with a molecular formula of C₁₈H₂₁NO and a molecular weight of 267.37 g/mol . It is utilized as a pharmaceutical intermediate and reference standard in analytical chemistry, particularly for drug impurity profiling . The compound features a hydroxyl group at the 4-position of the piperidine ring, substituted with benzyl and phenyl groups, which influence its physicochemical and biological properties. Notably, confusion may arise due to similar CAS numbers for structurally distinct compounds, such as 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4), which lacks the phenyl substituent .

Preparation Methods

The synthesis of 1-benzyl-4-phenylpiperidin-4-ol typically involves the reaction of benzyl chloride with 4-phenylpiperidine in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of piperidine compounds, including 1-benzyl-4-phenylpiperidin-4-ol, exhibit significant analgesic effects. These compounds are often explored as potential alternatives to opioids due to their ability to modulate pain pathways without the same level of risk for addiction and respiratory depression associated with traditional opioids .

Neurological Research

This compound is being investigated for its neuroprotective properties. Its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as psychosis and neurodegenerative diseases . The compound has shown promise in preclinical models for protecting against neuronal damage.

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other pharmacologically active substances. For instance, it can be transformed into various derivatives that may have enhanced efficacy or altered pharmacokinetic profiles compared to their parent compounds . This aspect is particularly relevant in the development of new analgesics and antipsychotic medications.

Case Study 1: Analgesic Development

In a study examining the analgesic properties of piperidine derivatives, this compound was found to exhibit a favorable profile in pain models, demonstrating efficacy comparable to established pain relievers while presenting a lower risk of side effects .

Case Study 2: Neuroprotection

A series of experiments highlighted the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal injury. The results suggested that it may enhance cell survival through modulation of glutamate signaling pathways, which are critical in various neurodegenerative conditions .

Market Insights

The demand for this compound is growing within the pharmaceutical industry due to its versatile applications. A market report indicates that ongoing research and development efforts are likely to expand its use in therapeutic formulations aimed at treating pain and neurological disorders .

Mechanism of Action

The mechanism of action of 1-benzyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been studied as a potential antagonist for the chemokine receptor CCR5, which plays a role in HIV-1 entry into cells . The compound’s structure allows it to bind to the receptor, blocking the interaction between the virus and the host cell, thereby inhibiting viral entry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares 1-Benzyl-4-phenylpiperidin-4-ol with three key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Log S (ESOL) TPSA (Ų) Application
This compound 63843-83-4 C₁₈H₂₁NO 267.37 4-OH, 1-benzyl, 4-phenyl -3.62 23.47 Pharmaceutical intermediate
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 163631-02-5 C₁₈H₂₀FNO 285.36 4-OH, 1-benzyl, 4-(4-fluorophenyl) -3.87 23.47 Intermediate for antidepressants
4-Phenyl-4-piperidinol 2367-87-2 C₁₁H₁₅NO 177.24 4-OH, 4-phenyl -1.98 23.47 Synthetic precursor
1-Benzyl-4-hydroxypiperidine 4727-72-4 C₁₂H₁₇NO 191.27 4-OH, 1-benzyl -1.75 23.47 Solubility studies

Key Observations :

  • Lipophilicity : The introduction of a 4-fluorophenyl group in 163631-02-5 increases molecular weight and reduces solubility (Log S = -3.87) compared to the parent compound (-3.62) .
  • Synthetic Utility: 4-Phenyl-4-piperidinol (2367-87-2) serves as a simpler precursor for modifications due to its unsubstituted nitrogen .

This compound

No direct synthesis data were found for this compound. However, related derivatives like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol are synthesized via nucleophilic substitution or Grignard reactions, achieving ≥99% purity .

1-Benzyl-4-hydroxypiperidine

Prepared via esterification of 1-benzyl-4-piperidone, yielding 41% product after purification .

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

A structurally complex analog (CAS: 61380-02-7) is synthesized in multiple steps, though yield data are unavailable .

Synthetic Challenges : Fluorinated derivatives (e.g., 163631-02-5) require stringent anhydrous conditions to prevent dehalogenation .

Biological Activity

1-Benzyl-4-phenylpiperidin-4-ol (BBP) is a chemical compound with the molecular formula C₁₈H₂₁NO and a molecular weight of 267.37 g/mol. It belongs to the class of piperidine derivatives and has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of BBP, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₁NO
  • Molecular Weight : 267.37 g/mol
  • Melting Point : 107-109 °C
  • Boiling Point : Approximately 425.4 °C at 760 mmHg
  • Density : 1.135 g/cm³

BBP primarily functions as a CCR5 antagonist , blocking the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into host cells. This blockade prevents viral infection, highlighting its potential as an antiviral agent.

Interaction with Neurotransmitter Systems

BBP exhibits significant interactions with various neurotransmitter systems:

  • Dopamine Receptors : Preliminary studies suggest that BBP may influence dopaminergic signaling pathways, which are critical in mood regulation and cognitive function.
  • Serotonin Pathways : Its structural similarities to established NMDA receptor antagonists indicate potential antidepressant-like effects, making it a candidate for treating mood disorders.

Biological Activities

This compound has been studied for several biological activities:

Antiviral Activity

The compound's ability to inhibit HIV-1 entry into cells positions it as a promising candidate in antiviral therapies.

Analgesic and Antidepressant Effects

Research indicates that BBP demonstrates analgesic properties and exhibits antidepressant-like effects in animal models. These findings suggest its potential application in managing pain and mood disorders.

Cellular Effects

BBP influences cellular processes by modulating key metabolic enzymes and cell signaling pathways:

  • Gene Expression : It can alter gene expression by interacting with transcription factors.
  • Metabolic Activity : The compound affects energy production through its interactions with metabolic enzymes, potentially leading to changes in cellular metabolism.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of HIV-1 entry via CCR5 blockade.
Study BAnalgesic EffectsShowed promising results for pain relief in animal models.
Study CAntidepressant PotentialIndicated antidepressant-like effects comparable to established treatments.

Pharmacokinetics

Understanding the pharmacokinetics of BBP is essential for its therapeutic applications:

  • Absorption and Distribution : The compound's lipophilicity facilitates its ability to cross cell membranes, allowing it to reach intracellular targets effectively.
  • Metabolism : BBP interacts with cytochrome P450 enzymes, which are vital for drug metabolism, potentially influencing the metabolic pathways of other compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 1-Benzyl-4-phenylpiperidin-4-ol?

Methodological Answer: Optimizing the synthesis involves selecting appropriate reagents, controlling reaction conditions (e.g., temperature, solvent polarity), and monitoring reaction progress via analytical techniques like thin-layer chromatography (TLC) or GC-MS. For example, in analogous piperidine derivatives, refluxing with propionic anhydride under inert gas (argon) improved yields to ~80% . Key steps include purification via recrystallization or column chromatography and validation through NMR (e.g., ¹H/¹³C NMR for structural confirmation) .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer: Due to insufficient toxicological data, strict safety measures are required:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
  • Exposure Response: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • Waste Disposal: Follow institutional guidelines for organic solvents and amine-containing compounds .

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques: Combine GC-MS (to confirm molecular weight and fragmentation patterns) and HPLC (to quantify purity). For example, GC-MS analysis of a related compound showed a retention time of 21.23 min and matched calculated/found mass spectra .
  • Spectroscopic Confirmation: ¹H NMR (e.g., aromatic proton integration at δ 7.40–7.24 ppm) and ¹³C NMR (e.g., carbonyl signals at δ 174.1 ppm) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzyl or phenyl groups) and evaluate binding affinity via in vitro assays (e.g., receptor binding studies). For example, replacing the phenyl group with a fluorophenyl moiety in derivatives improved target selectivity .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, guiding synthetic prioritization .

Q. How should researchers resolve contradictions in spectral data or reaction yields during synthesis?

Methodological Answer:

  • Troubleshooting Steps:
    • Reproducibility Checks: Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
    • Byproduct Analysis: Use LC-MS to identify side products (e.g., oxidation byproducts from incomplete anhydride reactions) .
    • Alternative Pathways: Test orthogonal synthetic routes (e.g., Grignard addition vs. reductive amination) to bypass problematic steps .

Q. What experimental design strategies improve the scalability of this compound synthesis?

Methodological Answer:

  • Factorial Design: Apply a 2^k factorial approach to optimize variables (e.g., catalyst loading, temperature) and identify critical parameters .
  • Process Intensification: Use flow chemistry for continuous production, reducing batch variability .
  • Scale-Up Validation: Pilot studies at 10x lab scale with real-time monitoring (e.g., PAT tools) to detect deviations .

Q. What computational tools are effective in predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software Platforms:
    • ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility, logP, and bioavailability .
    • Quantum Chemistry: Gaussian or ORCA for calculating dipole moments, pKa, and conformational stability .
  • Validation: Compare computed data with empirical measurements (e.g., experimental logP via shake-flask method) .

Properties

IUPAC Name

1-benzyl-4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLMXEAPEVBCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213290
Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-83-4
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinol
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Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Record name 63843-83-4
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Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Record name 1-benzyl-4-phenylpiperidin-4-ol
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Synthesis routes and methods I

Procedure details

4-Hydroxy-4-phenylpiperidine (0.5 g, 2.8 mmol), benzylbromide (0.5 g, 3 mmol) and potassium carbonate (0.8 g, 6 mmol) were dissolved in DMF (5 mL) and stirred for 2 hours. The mixture was diluted with ethyl acetate and washed with a solution of saturated aqueous sodium carbonate solution then dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The resulting solid was recrystallised from pentane to give the title compound as a white solid (0.47 g). LCMS m/z 268.3 [M+H]+. R.T.=2.37 min (Analytical Method 4).
Quantity
0.5 g
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0.5 g
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0.8 g
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5 mL
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Synthesis routes and methods II

Procedure details

To 1-benzyl-4-fluoro-4-phenyl-piperidine (0.22 g) in dry DCM (5 mL) was added 1-chloroethylchloroformate (1 mmol). The mixture was stirred for 1 hour and then methanol (5 mL) was added and the mixture stirred overnight. The solvent was removed under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a white solid (0.12 g). LCMS m/z 180.1 [M+H]+. R.T.=2.27 min (Analytical Method 4).
Name
1-benzyl-4-fluoro-4-phenyl-piperidine
Quantity
0.22 g
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1 mmol
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5 mL
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5 mL
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Synthesis routes and methods III

Procedure details

A solution of phenylmagnesium chloride in THF (25%, 33 mL) was added at −10° C. to a solution of 1-Benzylpiperidone (10 g, dissolved in THF). The mixture was warmed to room temperature, stirred for 4 h and quenched by addition of 20% ammonium chloride solution. The mixture was extracted three times with methyl tert. butyl ether and the combined organic layer was dried over sodium sulfate and evaporated to dryness. The crude product was purified by silica gel chromatography to give 14.3 g of the desired product as an orange oil. Rt=1.09 min (Method B). Detected mass: 268.1 (M+H+).
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10 g
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33 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-4-phenylpiperidin-4-ol
1-Benzyl-4-phenylpiperidin-4-ol
1-Benzyl-4-phenylpiperidin-4-ol
1-Benzyl-4-phenylpiperidin-4-ol
1-Benzyl-4-phenylpiperidin-4-ol
1-Benzyl-4-phenylpiperidin-4-ol

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